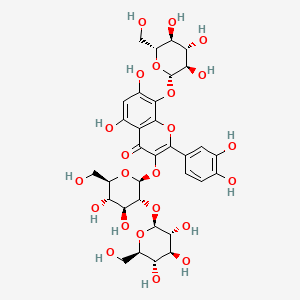
Gossypetin 3-sophoroside-8-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L. This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gossypetin 3-sophoroside-8-glucoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the aerial parts of Equisetum hyemale L. using various solvent extraction methods .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Gossypetin 3-sophoroside-8-glucoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Gossypetin 3-sophoroside-8-glucoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Studied for its antioxidant, anti-inflammatory, and potential anticancer properties.
Mechanism of Action
Gossypetin 3-sophoroside-8-glucoside exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which can lead to various health benefits. The compound also modulates several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Gossypetin: A flavonol with similar antioxidant properties but lacks the glycoside moieties.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: A flavonol known for its anticancer and anti-inflammatory effects.
Uniqueness
Gossypetin 3-sophoroside-8-glucoside is unique due to its specific glycoside structure, which may enhance its solubility and bioavailability compared to other flavonoids. This structural uniqueness can lead to different biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C33H40O23 |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |
InChI Key |
LVSYCSMVGYSMTF-CVFWACMRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















